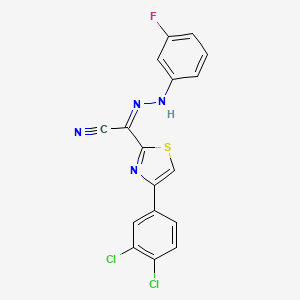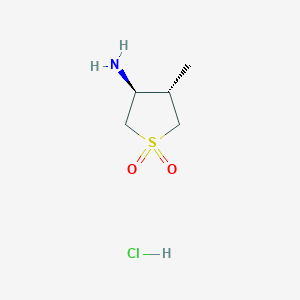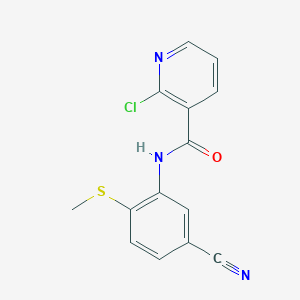
2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide is a chemical compound . It is often used in laboratory settings .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide are not explicitly provided in the search results .科学的研究の応用
Herbicidal Applications
Nicotinic acid derivatives, including compounds similar to 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide, have been explored for their potential as herbicides. For instance, N-(arylmethoxy)-2-chloronicotinamides, related in structure, have demonstrated significant herbicidal activity against various plants like Agrostis stolonifera and Lemna paucicostata. Such research points towards the potential utility of similar compounds in developing new herbicides for monocotyledonous weeds (Chen Yu et al., 2021).
Molecular Structure Analysis
Research has been conducted on the molecular structures of various nicotinamide derivatives. This includes studies on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, which offer insights into the molecular conformations and potential interactions of similar compounds (L. Gomes et al., 2013).
Antimicrobial Properties
Nicotinamide derivatives have been investigated for their antimicrobial properties. For example, compounds prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, which are structurally related to 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide, have shown effectiveness against various bacterial and fungal species (N. Patel & Faiyazalam M. Shaikh, 2010).
DNA Damage Repair
Studies indicate that nicotinamide stimulates DNA repair synthesis in human lymphocytes following damage induced by UV irradiation and certain chemicals. This suggests a role for nicotinamide derivatives in cellular repair mechanisms (N. Berger & G. W. Sikorski, 1980).
Corrosion Inhibition
Nicotinamide and its derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. This research highlights the potential application of such compounds in protecting metals from corrosion (M. Jeeva et al., 2017).
特性
IUPAC Name |
2-chloro-N-(5-cyano-2-methylsulfanylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-20-12-5-4-9(8-16)7-11(12)18-14(19)10-3-2-6-17-13(10)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWDWJQUIJMUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2886600.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886601.png)
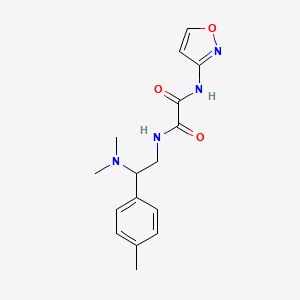
![Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2886603.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886605.png)
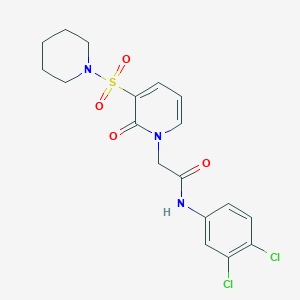
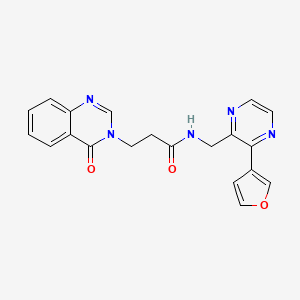
![Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2886611.png)
![Ethyl 7-oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2886612.png)
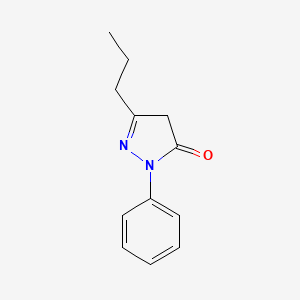
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazolidin-2-one](/img/structure/B2886614.png)
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)
